molecular formula C42H40NO2PS B6290298 (R)-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide CAS No. 2565792-60-9

(R)-N-[(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl](naphthalen-1-yl)methyl]-2-methylpropane-2-sulfinamide

Cat. No.: B6290298
CAS No.: 2565792-60-9
M. Wt: 653.8 g/mol
InChI Key: CYZPTSBGUJWVQC-TZGPWIOESA-N
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Description

®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide is a complex organic compound that features a unique combination of functional groups, including a phosphine, a xanthene, and a sulfinamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where 9,9-dimethylxanthene is alkylated with a suitable electrophile.

    Introduction of the Phosphine Group: The diphenylphosphine group is introduced via a nucleophilic substitution reaction, often using a chlorophosphine derivative.

    Attachment of the Naphthalene Moiety: The naphthalene group is typically attached through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Sulfinamide Group: The sulfinamide group is introduced through a condensation reaction between a sulfinyl chloride and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phosphine group, forming phosphine oxides.

    Reduction: Reduction reactions can target the sulfinamide group, converting it to the corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide is used as a ligand in asymmetric catalysis. Its unique structure allows for the formation of chiral complexes that can catalyze a variety of enantioselective reactions.

Biology and Medicine

The compound’s ability to form stable complexes with metals makes it a potential candidate for use in medicinal chemistry, particularly in the development of metal-based drugs. Its chiral nature also makes it useful in the synthesis of biologically active molecules.

Industry

In the industrial sector, this compound can be used in the production of fine chemicals and pharmaceuticals. Its role as a catalyst in asymmetric synthesis is particularly valuable for the production of enantiomerically pure compounds.

Mechanism of Action

The mechanism of action of ®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide primarily involves its ability to coordinate with metal centers. The phosphine and sulfinamide groups act as ligands, binding to the metal and facilitating various catalytic processes. This coordination can activate the metal center, allowing it to participate in a range of chemical transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets ®-N-(S)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-ylmethyl]-2-methylpropane-2-sulfinamide apart is its multifunctional nature, combining phosphine, xanthene, and sulfinamide groups in a single molecule. This unique combination allows it to participate in a wide range of chemical reactions and makes it a versatile ligand in asymmetric catalysis.

Properties

IUPAC Name

(R)-N-[(S)-(5-diphenylphosphanyl-9,9-dimethylxanthen-4-yl)-naphthalen-1-ylmethyl]-2-methylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H40NO2PS/c1-41(2,3)47(44)43-38(33-24-14-18-29-17-12-13-23-32(29)33)34-25-15-26-35-39(34)45-40-36(42(35,4)5)27-16-28-37(40)46(30-19-8-6-9-20-30)31-21-10-7-11-22-31/h6-28,38,43H,1-5H3/t38-,47+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYZPTSBGUJWVQC-TZGPWIOESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)C(C6=CC=CC7=CC=CC=C76)NS(=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C(=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C(C=CC=C51)[C@H](C6=CC=CC7=CC=CC=C76)N[S@](=O)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H40NO2PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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